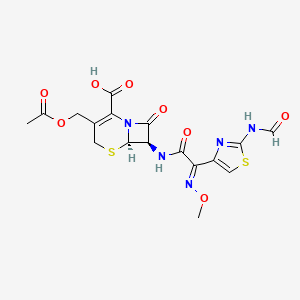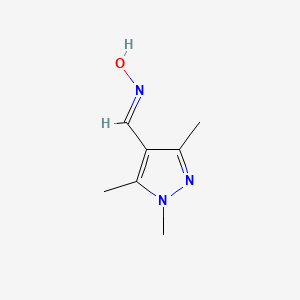![molecular formula C8H8N2 B1337032 4-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 824-24-8](/img/structure/B1337032.png)
4-methyl-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
4-Methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound . It has been reported to have potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds .Molecular Structure Analysis
The molecular structure of 4-methyl-1H-pyrrolo[2,3-b]pyridine can be found in various databases . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridines are shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-methyl-1H-pyrrolo[2,3-b]pyridine can be found in various databases . For example, the molecular weight is 118.1359 .Applications De Recherche Scientifique
Cancer Therapeutics: FGFR Inhibitors
4-Methyl-7-azaindole: derivatives have been studied for their potential as fibroblast growth factor receptor (FGFR) inhibitors . Abnormal activation of FGFR signaling is implicated in various cancers, making it a target for therapeutic intervention. Compounds like 4h, derived from 4-methyl-1H-pyrrolo[2,3-b]pyridine, have shown potent inhibitory activity against FGFR1, 2, and 3, and have demonstrated efficacy in inhibiting breast cancer cell proliferation and inducing apoptosis .
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of a wide range of heterocyclic compounds. These synthesized molecules have diverse biomedical applications, including as potential pharmacophores in drug discovery .
Antidiabetic Applications
Derivatives of 4-methyl-1H-pyrrolo[2,3-b]pyridine have been evaluated for their ability to reduce blood glucose levels. This suggests potential applications in the prevention and treatment of disorders such as type 1 diabetes, obesity-related diabetes, and cardiovascular diseases .
Propriétés
IUPAC Name |
4-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-2-4-9-8-7(6)3-5-10-8/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBIZMQVCXHCGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70421369 | |
| Record name | 4-Methyl-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70421369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
824-24-8 | |
| Record name | 4-Methyl-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70421369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical synthetic pathways used to obtain 4-Methyl-7-azaindole derivatives?
A: The provided research highlights the use of 3-formyl-7-azaindoles (pyrrolo(2-3-b)pyridine-3-carboxaldehyde) as a starting point for synthesizing substituted 7-azaindole derivatives []. While the specific synthesis of 4-Methyl-7-azaindole is not detailed, it suggests that modifications at the 3-position of the 7-azaindole scaffold are achievable. It is plausible that similar synthetic strategies, involving reactions with appropriate reagents on a suitable precursor, could be employed to introduce the 4-methyl substituent.
Q2: What kind of biological activities have been explored for 7-azaindole derivatives?
A: Although the provided abstracts don't specify the biological applications of the synthesized compounds, the synthesis of complex molecules like 1-phenyl-4-methyl-7-azatryptophan and 1-phenyl-4-methyl-7-azaindolyl-3-acetic acid [] suggests an interest in their potential pharmaceutical applications. 7-Azaindole derivatives are known to possess a diverse range of biological activities, making them interesting targets for medicinal chemistry research.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Thien-3-ylcarbonyl)amino]benzoic acid](/img/structure/B1336961.png)





![[(E)-2-methylpropylideneamino]thiourea](/img/structure/B1336983.png)






